molecular formula C26H28N4O3S B11659120 (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11659120
M. Wt: 476.6 g/mol
InChI Key: XFFUQGCIMNYDFR-YRKOIEFQSA-N
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Description

The compound (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiadiazolo-pyrimidinone core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the ethyl and imino groups. The final step involves the formation of the benzylidene linkage through a condensation reaction with the appropriate aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imino group to an amine.

    Substitution: The phenoxy and ethoxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an amine derivative.

Scientific Research Applications

(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiadiazolo-pyrimidinone derivatives have shown promise.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with molecular targets in the body. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: This compound has a similar aromatic structure but lacks the thiadiazolo-pyrimidinone core.

    Lemon balm (containing rosmarinic acid): While not structurally similar, it shares some biological activities due to its phenolic compounds.

Uniqueness

The uniqueness of (6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one lies in its complex structure, which combines multiple functional groups and a heterocyclic core

Properties

Molecular Formula

C26H28N4O3S

Molecular Weight

476.6 g/mol

IUPAC Name

(6Z)-6-[[4-[2-(4-butan-2-ylphenoxy)ethoxy]phenyl]methylidene]-2-ethyl-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C26H28N4O3S/c1-4-17(3)19-8-12-21(13-9-19)33-15-14-32-20-10-6-18(7-11-20)16-22-24(27)30-26(28-25(22)31)34-23(5-2)29-30/h6-13,16-17,27H,4-5,14-15H2,1-3H3/b22-16-,27-24?

InChI Key

XFFUQGCIMNYDFR-YRKOIEFQSA-N

Isomeric SMILES

CCC1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)/C(=O)N=C2S1

Canonical SMILES

CCC1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)C(C)CC)C(=O)N=C2S1

Origin of Product

United States

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